2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one, also known as 2-AEPE, is an organic compound that has been used in a variety of scientific research applications. It is a structural analog of the neurotransmitter dopamine, and has been studied for its potential use in the treatment of neurological disorders. In Finally, potential future directions for research involving 2-AEPE will be outlined.
Scientific Research Applications
Antidepressant Synthesis
This compound could potentially be used in the synthesis of antidepressant molecules. Depression is a major global health concern, affecting approximately 280 million people worldwide . The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is essential . This compound could be a key structural motif in the synthesis of these drugs .
Antiviral Drug Development
The compound could also be used in the development of new antiviral drugs . Viral infections have resulted in millions of victims in human history, and resistance towards available antiviral drugs has become a global health threat . Synthetic compounds containing the 2-amino-1,3,4-thiadiazole moiety have been evaluated for antiviral activity against several viral strains . This compound could be considered a possible prototype for the development of new antiviral drugs .
Synthesis of Pyridine Derivatives
The compound could be used as a precursor in the synthesis of pyridine derivatives . Pyridine derivatives have a wide range of applications in medicinal chemistry, including as anti-inflammatory, analgesic, antipyretic, and anticancer agents .
properties
IUPAC Name |
2-amino-1-(3,4-diethoxypyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-3-14-8-6-12(10(13)5-11)7-9(8)15-4-2/h8-9H,3-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUIYMRMURPTQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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